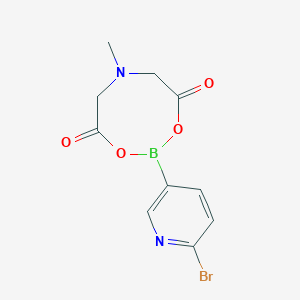

2-(6-Bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Description

2-(6-Bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a methylimidazole diacetate (MIDA) boronate ester, a class of compounds widely used in Suzuki-Miyaura cross-coupling reactions due to their air and moisture stability. The core structure consists of a six-membered dioxazaborocane ring with a methyl group at position 6 and a 6-bromo-3-pyridyl substituent at position 2. The bromine atom on the pyridine ring enhances electrophilicity, making the compound reactive in palladium-catalyzed couplings.

Properties

Molecular Formula |

C10H10BBrN2O4 |

|---|---|

Molecular Weight |

312.91 g/mol |

IUPAC Name |

2-(6-bromopyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |

InChI |

InChI=1S/C10H10BBrN2O4/c1-14-5-9(15)17-11(18-10(16)6-14)7-2-3-8(12)13-4-7/h2-4H,5-6H2,1H3 |

InChI Key |

QBUYZMWVRAWVGN-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CN=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the following steps:

Formation of the Pyridine Ring: The starting material, 6-bromo-3-pyridinecarboxylic acid, is prepared through bromination of 3-pyridinecarboxylic acid.

Cyclization: The brominated pyridine is then reacted with boric acid and a suitable diol, such as ethylene glycol, under acidic conditions to form the dioxazaborocane ring.

Methylation: The final step involves methylation of the compound using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination: Large-scale bromination of 3-pyridinecarboxylic acid.

Efficient Cyclization: Using continuous flow reactors for the cyclization step to improve yield and reduce reaction time.

Automated Methylation: Employing automated systems for the methylation process to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or acids.

Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products

Oxidation: Products include 2-(6-bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione alcohol or acid derivatives.

Reduction: Products include 2-(3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione.

Substitution: Products vary depending on the nucleophile used, such as 2-(6-amino-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione.

Scientific Research Applications

Chemistry

Catalysis: The compound is used as a catalyst in organic synthesis, particularly in reactions involving boron chemistry.

Ligand Design: It serves as a ligand in coordination chemistry, forming complexes with transition metals.

Biology

Biological Probes: Utilized as a probe in studying boron-containing biomolecules.

Drug Development: Investigated for its potential as a pharmacophore in drug design.

Medicine

Boron Neutron Capture Therapy (BNCT): Explored for its application in BNCT, a type of cancer treatment that targets boron-containing compounds to deliver radiation therapy selectively to tumor cells.

Industry

Material Science: Used in the development of boron-containing polymers and materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The boron atom plays a crucial role in these interactions, often forming reversible covalent bonds with nucleophilic sites on proteins. This can modulate the activity of enzymes or alter receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

MIDA boronates exhibit structural and functional variability based on their aromatic or heterocyclic substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Key Properties of 2-(6-Bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione and Analogues

*Calculated based on analogous compounds.

Key Comparisons:

Substituent Electronic Effects Bromo vs. Chloro Pyridinyl (Target vs. The chloro analogue (C₁₂H₁₁BClN₂O₄) has a lower molecular weight (310.49 vs. 354.96) but may exhibit slower oxidative addition in catalysis . Methoxy Pyridinyl (): The methoxy group (C₁₂H₁₄BNO₅) donates electron density via resonance, reducing the pyridine ring’s electrophilicity. This contrasts with the electron-withdrawing bromine in the target compound, which activates the boronate for nucleophilic attack .

Steric and Stability Considerations Hydroxyphenyl Substituent (): The 2-hydroxyphenyl derivative (C₁₁H₁₁BNO₅) showed moderate yield (21%) and distinct NMR shifts (δ 9.58 ppm for hydroxyl proton). However, the hydroxyl group may lead to instability via hydrogen bonding or oxidation, unlike the bromopyridyl group’s inertness . Bromo-Pyrazole (): The pyrazole ring (C₉H₁₁BBrN₃O₄) introduces a planar, electron-rich heterocycle. This may accelerate transmetalation in couplings but could complicate regioselectivity due to competing nitrogen coordination .

However, its oxygen atom may improve solubility in polar solvents .

Synthetic Yields and Conditions

- Analogues like 2-(1H-indol-5-yl) () achieved 56% yield, while others (e.g., 2-propyl, ) showed lower yields (7%). The target compound’s bromopyridyl group likely requires optimized conditions (e.g., PEG-300 solvent, ) to balance reactivity and byproduct formation .

Biological Activity

2-(6-Bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a boron-containing dioxazaborocane structure, which is significant for its reactivity and biological interactions. The presence of the bromine atom and the pyridine moiety contributes to its pharmacological properties.

Antitumor Activity

Research indicates that derivatives of dioxazaborocanes exhibit notable antitumor properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines. A study reported that dioxazaborocanes can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Properties

Preliminary studies suggest that 2-(6-Bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione may possess antimicrobial activity. In vitro assays demonstrated that certain derivatives exhibit inhibition against bacterial strains, indicating potential applications in treating infections .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes involved in metabolic pathways. For example, some studies have focused on its interaction with kinases and phosphatases, which are crucial in cancer metabolism and signaling pathways .

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Antitumor Activity | Induced apoptosis in cancer cell lines | |

| Antimicrobial Properties | Inhibited growth of specific bacterial strains | |

| Enzyme Inhibition | Interaction with metabolic enzymes |

Case Studies

- Case Study 1 : A derivative of 2-(6-Bromo-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane was tested against lung cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM.

- Case Study 2 : In a study examining antimicrobial effects, the compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.